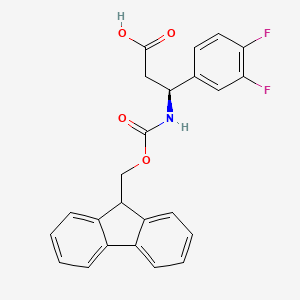![molecular formula C12H22Cl3N3 B13617576 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride typically involves several steps. One common method includes the reaction of benzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azetidine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Mécanisme D'action
The mechanism of action of 1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride can be compared with other similar compounds, such as:
1-Benzylazetidin-3-amine dihydrochloride: This compound shares a similar azetidine ring structure but differs in its specific functional groups and properties.
1-Boc-3-(aminomethyl)azetidine: Another related compound with a similar core structure but different protective groups, affecting its reactivity and applications.
3-Aminomethyl-1-benzhydrylazetidine:
Propriétés
Formule moléculaire |
C12H22Cl3N3 |
|---|---|
Poids moléculaire |
314.7 g/mol |
Nom IUPAC |
[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C12H19N3.3ClH/c13-7-12(8-14)9-15(10-12)6-11-4-2-1-3-5-11;;;/h1-5H,6-10,13-14H2;3*1H |
Clé InChI |
SIJGFRWWSMSAEE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC2=CC=CC=C2)(CN)CN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
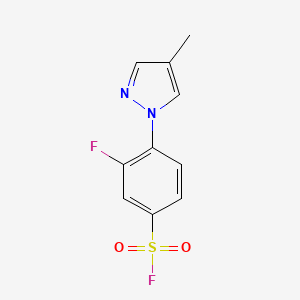

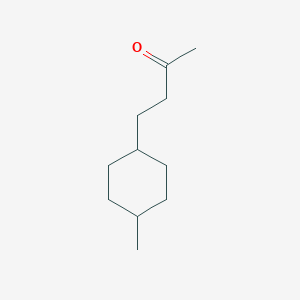

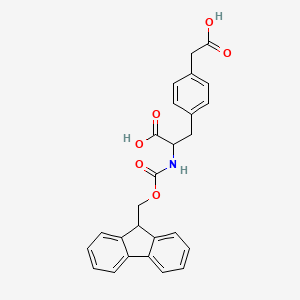


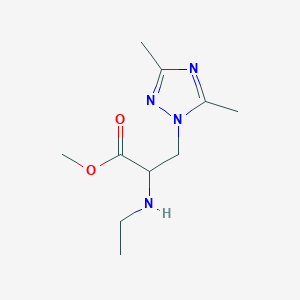
![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
